N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide
Description
N'-(2-Phenoxyethanimidoyl)benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonohydrazide core functionalized with a 2-phenoxyethanimidoyl substituent. This compound belongs to a broader class of N'-substituted benzenesulfonohydrazides, which are synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes or ketones . The 2-phenoxyethanimidoyl group introduces a phenoxy ether linkage and an imine (-C=N-) moiety, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-phenoxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-14(11-20-12-7-3-1-4-8-12)16-17-21(18,19)13-9-5-2-6-10-13/h1-10,17H,11H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXISIAQYQSSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=NNS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=N/NS(=O)(=O)C2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide typically involves the reaction of benzenesulfonohydrazide with 2-phenoxyethanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Characteristics
- Imine (-C=N-) Motif : This moiety can participate in tautomerism or hydrogen bonding, influencing stability and intermolecular interactions .
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The nature of substituents significantly impacts solubility, stability, and crystallinity:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase reactivity and biological potency but may reduce aqueous solubility .
- Electron-Donating Groups (e.g., -OCH₃, phenoxy): Improve solubility and bioavailability while modulating target selectivity .
Crystal Packing and Hirshfeld Surface Analysis
- Chloro Substituents: In (E)-4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide, H⋯H contacts dominate Hirshfeld surfaces (26.6%), favoring hydrophobic interactions .
- Nitro Substituents: In (E)-4-nitro-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, O⋯H/H⋯O interactions contribute 34.8%, promoting polar crystal packing .
Biological Activity
N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 348.38 g/mol
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although the specific mechanisms remain under investigation. The compound's ability to target specific pathways involved in cell proliferation and survival is a focus of ongoing research.
The proposed mechanism of action involves the inhibition of key enzymes related to cell division and metabolism. The sulfonamide moiety is believed to interact with biological targets, potentially disrupting essential cellular processes.
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zone : Average of 15 mm against Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli
This study highlights the compound’s potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The findings included:
- Cell Viability Reduction : 70% at 50 µM concentration
- Apoptotic Marker Activation : Increased levels of caspase-3 and PARP cleavage
These results suggest that the compound may induce apoptosis through caspase-dependent pathways.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Sulfanilamide | High | Low |
| Benzene sulfonamide | Moderate | Moderate |
This comparison illustrates that while this compound may not have the highest antimicrobial activity compared to sulfanilamide, it shows notable anticancer effects, positioning it as a unique candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
